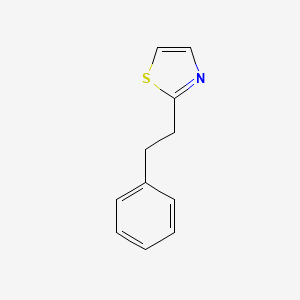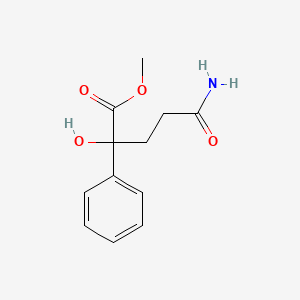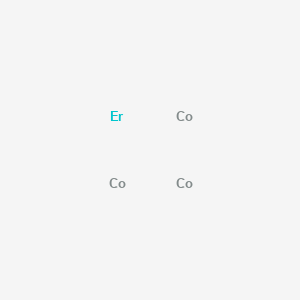
Cobalt;erbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and erbium are two elements that, when combined, form a compound with unique properties and applications. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various alloys. Erbium, on the other hand, is a rare earth element known for its optical properties and use in various high-tech applications. The combination of cobalt and erbium results in a compound that leverages the strengths of both elements, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-erbium compounds can be achieved through various methods, including citrate-gel auto-combustion, sol-gel techniques, and solid-state reactions. One common method involves the citrate-gel auto-combustion technique, where cobalt and erbium nitrates are mixed with citric acid and heated to form a gel. This gel is then combusted to produce the desired compound .
Industrial Production Methods: Industrial production of cobalt-erbium compounds often involves high-temperature solid-state reactions. In this method, cobalt and erbium oxides are mixed and heated at high temperatures to form the desired compound. This process ensures the formation of a homogeneous product with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other reagents.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-erbium compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of cobalt-erbium compounds depend on the specific reaction conditions. For example, oxidation reactions may produce cobalt and erbium oxides, while reduction reactions may yield metallic cobalt and erbium .
Aplicaciones Científicas De Investigación
Cobalt-erbium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, these compounds are studied for their potential use in drug delivery systems and as imaging agents in magnetic resonance imaging (MRI). In medicine, cobalt-erbium compounds are explored for their antimicrobial properties and potential use in cancer therapy .
Mecanismo De Acción
The mechanism of action of cobalt-erbium compounds involves their interaction with molecular targets and pathways in biological systems. For example, in antimicrobial applications, cobalt-erbium compounds may disrupt the cell membranes of bacteria, leading to cell death. In cancer therapy, these compounds may interfere with the DNA replication process, inhibiting the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt-erbium include other rare earth-transition metal combinations, such as cobalt-yttrium and cobalt-gadolinium compounds. These compounds share some properties with cobalt-erbium but differ in their specific applications and effectiveness.
Uniqueness: Cobalt-erbium compounds are unique due to their combination of magnetic and optical properties. This makes them particularly valuable in applications that require both properties, such as in advanced imaging techniques and high-performance catalysts .
Conclusion
Cobalt-erbium compounds represent a fascinating area of study with numerous applications in various fields
Propiedades
Número CAS |
12134-04-2 |
|---|---|
Fórmula molecular |
Co3Er |
Peso molecular |
344.06 g/mol |
Nombre IUPAC |
cobalt;erbium |
InChI |
InChI=1S/3Co.Er |
Clave InChI |
IDEKMKHVVJDTNB-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


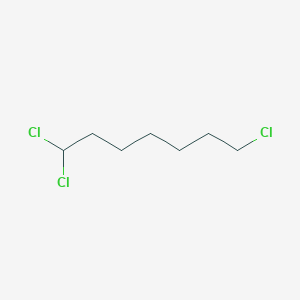
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
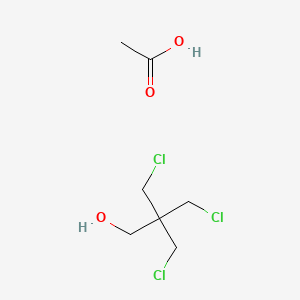


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
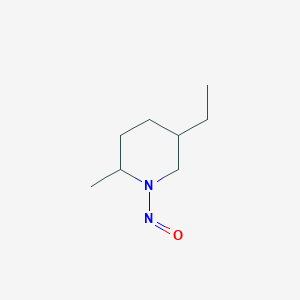

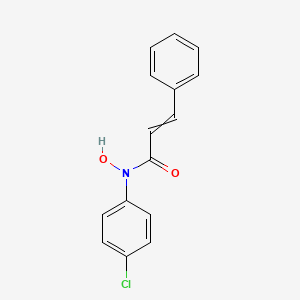
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
